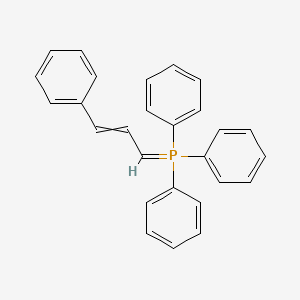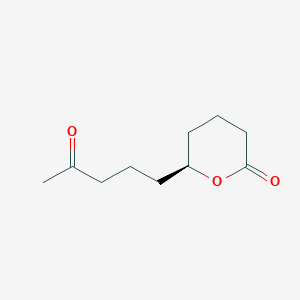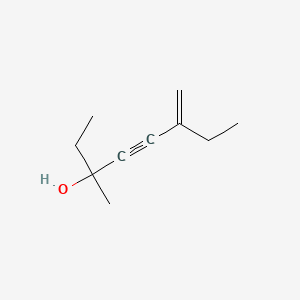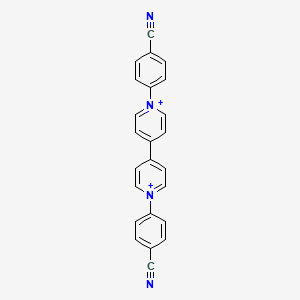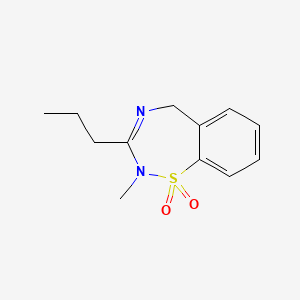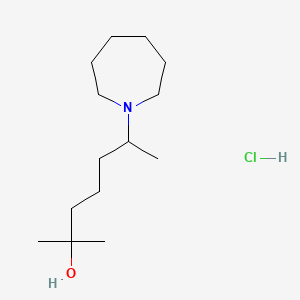![molecular formula C4F10Te B14672699 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane CAS No. 41055-97-4](/img/structure/B14672699.png)
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane: is a unique organotellurium compound characterized by the presence of multiple fluorine atoms and a tellurium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane typically involves the reaction of pentafluoroethyl telluride with a suitable fluorinated ethane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compound. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction may require a catalyst such as palladium or nickel to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide or other higher oxidation state compounds.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of fluorinated organic compounds.
Applications De Recherche Scientifique
1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a candidate for studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane exerts its effects involves the interaction of the tellurium and fluorine atoms with target molecules. The tellurium atom can form bonds with various elements, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific molecular targets and pathways depend on the context in which the compound is used, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
- 1,1,1,2,2-Pentafluoro-2-methoxyethane
- 1,1,1,2,2-Pentafluoro-2-(fluoromethoxy)ethane
- 1,1,1,2,2-Pentafluoro-4-iodobutane
Uniqueness: 1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to other fluorinated compounds. The combination of fluorine and tellurium atoms results in a compound with high stability, reactivity, and potential for diverse applications.
Propriétés
Numéro CAS |
41055-97-4 |
|---|---|
Formule moléculaire |
C4F10Te |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethyltellanyl)ethane |
InChI |
InChI=1S/C4F10Te/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 |
Clé InChI |
BCHDDZVKOZIYDM-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)[Te]C(C(F)(F)F)(F)F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


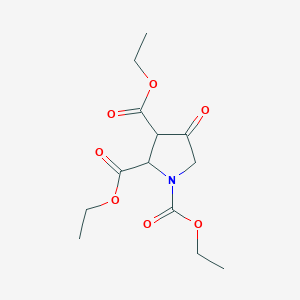
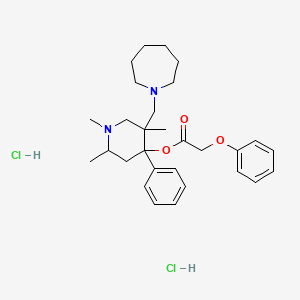


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
